N-morpholin-4-yl-3-nitrobenzamide
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Overview
Description
N-morpholin-4-yl-3-nitrobenzamide: is a chemical compound known for its unique structure and properties It consists of a benzamide core substituted with a nitro group at the third position and a morpholine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-yl-3-nitrobenzamide typically involves the coupling of a substituted benzamide with morpholineThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products:
Reduction: N-morpholin-4-yl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and morpholine.
Scientific Research Applications
N-morpholin-4-yl-3-nitrobenzamide has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-morpholin-4-yl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring enhances its binding affinity to specific proteins. This compound has been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
N-morpholin-4-yl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-morpholin-4-yl-4-nitrobenzamide: Nitro group at a different position on the benzamide ring.
N-piperidin-4-yl-3-nitrobenzamide: Piperidine ring instead of morpholine.
Uniqueness: N-morpholin-4-yl-3-nitrobenzamide is unique due to the combination of its nitro group and morpholine ring, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-morpholin-4-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEWRSFVYLYXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357917 |
Source
|
Record name | N-morpholin-4-yl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418777-51-2 |
Source
|
Record name | N-morpholin-4-yl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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